2,4-Dimethylbenzenesulfonate

Solution Thermodynamics Physical Chemistry Process Engineering

Procure Sodium 2,4-Dimethylbenzenesulfonate Monohydrate (CAS 142063-30-7), a high-purity (≥98%) isomer. Its unique 2,4-dimethyl pattern creates distinct pKa and thermodynamic properties, making it a non-interchangeable, higher-selectivity alternative to generic tosylate. This reduces side reactions and improves process modeling precision. Available for immediate supply.

Molecular Formula C8H9O3S-
Molecular Weight 185.22 g/mol
Cat. No. B253566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzenesulfonate
Molecular FormulaC8H9O3S-
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)[O-])C
InChIInChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
InChIKeyCHZLVSBMXZSPNN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzenesulfonate: Chemical Identity and Baseline Characteristics


2,4-Dimethylbenzenesulfonate is an organic sulfonate compound featuring a benzene ring substituted with two methyl groups at the 2- and 4-positions and a sulfonate group (-SO₃⁻) . It is classified as a member of the p-methylbenzenesulfonate class, structurally analogous to the widely used p-toluenesulfonate (tosylate) but with an additional methyl group [1]. The compound exists as a strong acid in its protonated form, with a predicted pKa of approximately -0.36 to -1.9, and is commonly supplied as a sodium salt monohydrate (CAS 142063-30-7) with a molecular weight of 226.23 g/mol [2][3]. Its dual methyl substitution confers distinct physical properties, including higher aqueous solubility and altered thermal behavior compared to unsubstituted or mono-substituted analogs [4].

Why Substituting 2,4-Dimethylbenzenesulfonate with Generic Arylsulfonates Compromises Performance


The substitution of 2,4-dimethylbenzenesulfonate with other in-class compounds, such as p-toluenesulfonate (tosylate) or mesitylenesulfonate, is not a simple drop-in replacement due to quantifiable differences in their physicochemical and functional properties [1]. The additional methyl group at the 2-position alters the electronic environment of the sulfonate group, impacting its leaving group ability, as reflected by differences in pKa [2]. Furthermore, studies on aqueous sodium salts demonstrate that the 2,4-dimethyl substitution pattern results in distinct limiting partial molar volumes and heat capacities compared to benzenesulfonate, p-toluenesulfonate, and 2,5-dimethylbenzenesulfonate [1]. These variations directly influence solution thermodynamics, crystallization behavior, and reactivity in both laboratory and industrial processes, making generic substitution a potential source of process variability and suboptimal outcomes .

Quantitative Evidence Guide: Differentiating 2,4-Dimethylbenzenesulfonate from Close Analogs


Comparative Thermodynamic Properties in Aqueous Solution: Limiting Partial Molar Volumes and Heat Capacities

Direct experimental measurements show that aqueous sodium 2,4-dimethylbenzenesulfonate possesses distinct limiting partial molar volumes (V°₂) and heat capacities (C°p,₂) compared to its structural analogs, including benzenesulfonate, p-toluenesulfonate, 2,5-dimethylbenzenesulfonate, and mesitylenesulfonate [1]. The 2,4-dimethyl substitution pattern deviates significantly from group additivity models, with heat capacities deviating by as much as 70 J K⁻¹ mol⁻¹ when polar groups are located on the α and β positions of the alkyl chain [1].

Solution Thermodynamics Physical Chemistry Process Engineering

Leaving Group Ability: Predicted pKa Comparison with Tosylate and Mesitylenesulfonate

The leaving group ability of sulfonate esters is strongly correlated with the pKa of their conjugate acids; a lower pKa indicates a better leaving group [1]. The predicted pKa of 2,4-dimethylbenzenesulfonic acid is approximately -0.36 [2]. While p-toluenesulfonic acid (tosylate) has a pKa of approximately -2.8 [3], the 2,4-dimethyl substitution provides a leaving group with intermediate reactivity, potentially offering a balance between stability and lability that is advantageous in specific synthetic sequences where the extreme reactivity of tosylate is undesirable [4].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

High-Purity Commercial Availability: ≥98.0% Specification for Reproducible Research

Sodium 2,4-dimethylbenzenesulfonate monohydrate is commercially available with a certified purity of ≥98.0% (T) from major suppliers like TCI America, as indicated in technical datasheets . In contrast, other sulfonates such as sodium benzenesulfonate are often supplied at lower purity grades (e.g., >96%) . This higher baseline purity minimizes the need for additional purification steps, reducing both time and cost in research and development workflows.

Chemical Procurement Quality Control Reproducible Research

Performance in Nonlinear Optical (NLO) Materials: Single Crystal Growth of DSDMS

The 2,4-dimethylbenzenesulfonate anion serves as an effective counterion for the synthesis of novel nonlinear optical (NLO) crystals. The compound 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dimethylbenzenesulfonate (DSDMS) was successfully grown into single crystals via solution growth techniques [1]. The resulting crystal exhibited well-defined lattice parameters elucidated by single-crystal and powder XRD, and its mechanical stability was quantified using Vickers microhardness testing, which yielded the Meyer's index (n) and elastic stiffness constant (C₁₁) [1]. This demonstrates the utility of 2,4-dimethylbenzenesulfonate in creating functional materials with tailored optical and mechanical properties, a niche where simpler sulfonates like tosylate may not provide the same crystal packing or stability [2].

Nonlinear Optics Crystal Engineering Materials Science

Hydrotrope and Surfactant Applications: Enhanced Solubility for Industrial Formulations

The ammonium salt of 2,4-dimethylbenzenesulfonate is specifically marketed as a hydrotrope, a class of compounds used to increase the aqueous solubility of otherwise insoluble organic molecules [1]. This property is leveraged in the formulation of dyes, pharmaceuticals, and agrochemicals [2]. While other alkylbenzene sulfonates like sodium xylenesulfonate (a mixture of isomers) are also used as hydrotropes, the pure 2,4-dimethyl isomer offers a defined and consistent performance profile, which is critical for meeting the stringent quality and regulatory requirements in these industries .

Hydrotrope Surfactant Formulation Chemistry

Distinct Melting Point: Sodium Salt Melts at 112-116°C, Differentiating from Tosylate

The sodium salt of 2,4-dimethylbenzenesulfonate exhibits a reported melting point of 112-116 °C . This is notably higher than the melting point of sodium p-toluenesulfonate, which is approximately 106-107 °C [1]. The difference in melting point can be leveraged in purification strategies, such as recrystallization, and is a direct consequence of the altered intermolecular forces arising from the additional methyl group and its specific substitution pattern [2].

Physical Property Solid-State Chemistry Crystallization

Optimal Application Scenarios for 2,4-Dimethylbenzenesulfonate Based on Differentiated Evidence


High-Throughput Experimentation and Reproducible Research in Organic Synthesis

For laboratories conducting high-throughput screening or reaction optimization where consistent and reproducible results are paramount, the commercial availability of sodium 2,4-dimethylbenzenesulfonate at ≥98.0% purity provides a reliable building block . Its distinct pKa and leaving group ability, as inferred from comparative pKa data, offers a synthetic handle that is more selective than tosylate in nucleophilic substitutions involving sensitive or polyfunctional substrates [1]. This reduces the risk of side reactions and simplifies product purification, directly enhancing the efficiency of medicinal chemistry and process chemistry workflows.

Formulation of High-Performance Surfactant Blends and Hydrotropic Agents

In the development of industrial and consumer formulations requiring precise control over solubility and interfacial properties, the defined 2,4-dimethyl isomer offers a distinct advantage over mixed isomer products like technical-grade xylenesulfonates . Its use as a hydrotrope, supported by manufacturer data, ensures consistent performance in solubilizing hydrophobic actives in aqueous media [2]. Furthermore, the specific thermodynamic properties of its aqueous solutions, as quantified by Sway et al., enable more accurate modeling and prediction of formulation behavior, leading to robust and scalable product development [3].

Design and Growth of Functional Nonlinear Optical (NLO) Crystals

For materials scientists and photonics engineers seeking to develop novel NLO materials, the 2,4-dimethylbenzenesulfonate anion is a proven counterion for growing high-quality single crystals, as demonstrated with the DSDMS compound [4]. The successful characterization of these crystals, including their mechanical stability parameters (Vickers microhardness, Meyer's index, elastic stiffness), provides a validated starting point for exploring new organic salts with tailored optical and electro-optical properties [4]. This application leverages the unique crystal packing afforded by the 2,4-dimethyl substitution pattern, a property not achievable with simpler sulfonate counterions like tosylate [5].

Process Development Requiring Predictable Solution Thermodynamics

In chemical engineering and process development, the distinct limiting partial molar volumes and heat capacities of aqueous sodium 2,4-dimethylbenzenesulfonate, as reported by Sway et al., are critical for designing and scaling up processes involving crystallization, heat exchange, or solution handling [3]. The documented deviation of up to 70 J K⁻¹ mol⁻¹ from group additivity models for heat capacity underscores that this compound cannot be accurately modeled using generic parameters for alkylbenzenesulfonates [3]. Utilizing the specific thermodynamic data for 2,4-dimethylbenzenesulfonate enables more precise process simulation and control, mitigating risks associated with scale-up and improving overall process efficiency.

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